An In-depth Technical Guide to 2-(Benzyloxy)pyridine-4-boronic acid: Molecular Structure, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-(Benzyloxy)pyridine-4-boronic acid: Molecular Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Benzyloxy)pyridine-4-boronic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine core with a benzyloxy group and a reactive boronic acid moiety, make it a valuable reagent for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. Furthermore, it delves into its critical role in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions, and its application in the development of novel therapeutic agents.
Molecular Structure and Chemical Formula
2-(Benzyloxy)pyridine-4-boronic acid is an organic compound featuring a pyridine ring substituted at the 2-position with a benzyloxy group and at the 4-position with a boronic acid group.
Molecular Formula: C₁₂H₁₂BNO₃[1]
SMILES Code: OB(C1=CC(OCC2=CC=CC=C2)=NC=C1)O[1]
The structure combines the aromaticity and hydrogen bonding capabilities of the pyridine ring with the synthetic versatility of the boronic acid functional group. The benzyloxy group can influence the electronic properties of the pyridine ring and can also serve as a protecting group that can be removed under specific conditions.
Molecular Structure Diagram
Caption: Molecular structure of 2-(Benzyloxy)pyridine-4-boronic acid.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 2-(Benzyloxy)pyridine-4-boronic acid is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 229.04 g/mol | [1] |
| CAS Number | 1256355-62-0 | [1] |
| Appearance | White to off-white solid | |
| Storage | Inert atmosphere, store in freezer, under -20°C | [1] |
Note: Experimental data such as melting point and detailed NMR spectra for this specific compound are not consistently reported in publicly available literature. Researchers should refer to the certificate of analysis from their specific supplier or perform their own characterization.
Experimental Protocols
General Synthesis of Pyridine Boronic Acids
The synthesis of pyridine boronic acids often involves a metal-halogen exchange reaction followed by borylation. A general procedure for the synthesis of a pyridine boronic acid from a bromopyridine precursor is outlined below. This serves as a foundational method that can be adapted for the synthesis of 2-(Benzyloxy)pyridine-4-boronic acid, likely starting from 2-(benzyloxy)-4-bromopyridine.
Reaction Scheme:
Illustrative Workflow for Synthesis:
Caption: General workflow for the synthesis of pyridine boronic acids.
Suzuki-Miyaura Cross-Coupling Reaction
2-(Benzyloxy)pyridine-4-boronic acid is a key substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[2][3] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.
General Protocol:
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To a reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), 2-(Benzyloxy)pyridine-4-boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).
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Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
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Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
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Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Logical Diagram of Suzuki-Miyaura Coupling:
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Development
Pyridine-containing compounds are prevalent in a vast number of approved drugs and clinical candidates due to the ability of the nitrogen atom to act as a hydrogen bond acceptor and to modulate the physicochemical properties of a molecule. Boronic acids, in general, have gained significant attention in medicinal chemistry, not only as synthetic intermediates but also as pharmacophores themselves.[4]
The utility of 2-(Benzyloxy)pyridine-4-boronic acid in drug discovery stems from its ability to serve as a versatile building block for introducing the 2-(benzyloxy)pyridine moiety into target molecules. This can be advantageous for:
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Scaffold Hopping and Analogue Synthesis: Rapidly generating libraries of compounds with diverse substitutions on the pyridine ring or by coupling with various aryl and heteroaryl halides.
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Improving Pharmacokinetic Properties: The pyridine nitrogen can enhance solubility and provide a point for metabolic transformations.
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Modulating Biological Activity: The electronic nature of the pyridine ring and the steric bulk of the benzyloxy group can influence binding to biological targets.
While specific examples of drugs developed directly from 2-(Benzyloxy)pyridine-4-boronic acid are not prominently disclosed in public literature, its structural motifs are present in molecules targeting a range of diseases. The general class of pyridine boronic acids is crucial for the synthesis of inhibitors for various enzymes and receptors.
Safety and Handling
2-(Benzyloxy)pyridine-4-boronic acid should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information and handling procedures. The compound should be stored in a cool, dry, and inert atmosphere to prevent degradation.[1]
Conclusion
2-(Benzyloxy)pyridine-4-boronic acid is a valuable and versatile building block for researchers and scientists in the field of drug discovery and development. Its utility in robust and efficient carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling allows for the synthesis of complex molecular architectures. A thorough understanding of its properties and reactivity is essential for its effective application in the design and synthesis of novel therapeutic agents. As the demand for new and improved pharmaceuticals continues to grow, the importance of such well-defined and reactive chemical tools will undoubtedly increase.
